Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic molecule notable for its multi-ring structure and potential applications in medicinal chemistry. The intricate arrangement of benzyl, methoxyphenyl, and triazolopyrimidine groups imbues this compound with unique chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth and the induction of apoptosis . This is achieved through its interaction with CDK2 and the subsequent disruption of the cell cycle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a chemical reaction that may be involved in the synthesis or metabolism of the compound, can be catalyzed by acids, bases, and is accelerated by heat or light . Furthermore, the nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .
Biochemical Analysis
Biochemical Properties
The compound, Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, is capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines
Molecular Mechanism
It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key starting materials include benzyl chloride, 4-(benzyloxy)-3-methoxybenzaldehyde, and various triazolopyrimidine derivatives. Standard organic chemistry techniques like nucleophilic substitution and condensation reactions are employed.
Industrial Production Methods: : For large-scale production, optimization of these synthetic routes is crucial. Industrial methods may involve continuous flow chemistry to enhance yield and efficiency, coupled with rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, especially at the methoxyphenyl moiety.
Reduction: : Selective reduction can alter the triazolopyrimidine ring, impacting biological activity.
Substitution: : The benzyl and benzyloxy groups are susceptible to electrophilic and nucleophilic substitutions, respectively.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products: : Reaction outcomes vary but often lead to derivatives with modified functional groups, impacting solubility and reactivity.
Scientific Research Applications
This compound finds use in diverse fields:
Chemistry: : As a precursor in organic synthesis and a tool for studying reaction mechanisms.
Biology: : For probing enzyme interactions and studying metabolic pathways.
Industry: : Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: : Lacks the methoxy and benzyloxy groups, altering its reactivity and biological profile.
Benzyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: : Shares the methoxy group but differs in overall molecular architecture.
Uniqueness: : Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which significantly influences its pharmacokinetics and dynamics, making it a molecule of interest for further study.
Properties
IUPAC Name |
benzyl 7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-19-25(27(33)36-17-21-11-7-4-8-12-21)26(32-28(31-19)29-18-30-32)22-13-14-23(24(15-22)34-2)35-16-20-9-5-3-6-10-20/h3-15,18,26H,16-17H2,1-2H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGAIYGGDJOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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